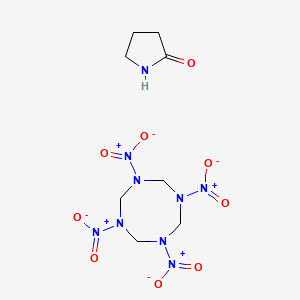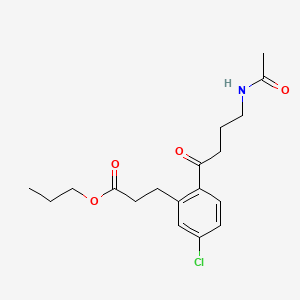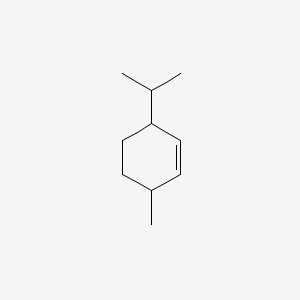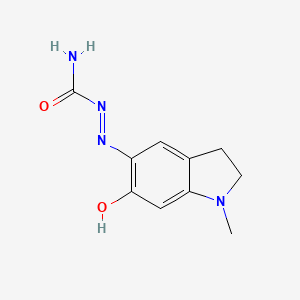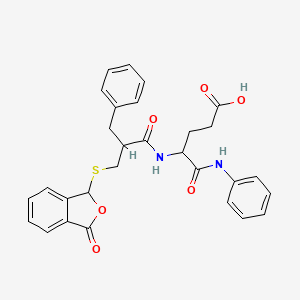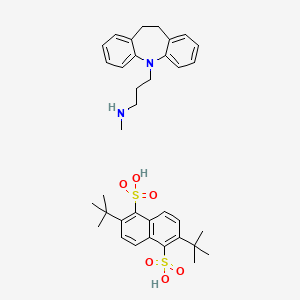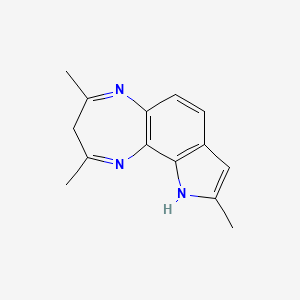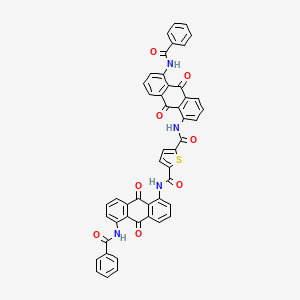
N,N'-Bis(5-(benzoylamino)anthraquinon-1-yl)thiophene-2,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(5-(benzoylamino)anthraquinon-1-yl)thiophene-2,5-dicarboxamide is a complex organic compound that belongs to the class of anthraquinone derivatives. This compound is characterized by the presence of anthraquinone moieties linked to a thiophene ring through benzoylamino groups. Anthraquinone derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(5-(benzoylamino)anthraquinon-1-yl)thiophene-2,5-dicarboxamide typically involves the following steps:
Formation of Benzoylamino Anthraquinone: The initial step involves the reaction of anthraquinone with benzoyl chloride in the presence of a base, such as pyridine, to form benzoylamino anthraquinone.
Coupling with Thiophene-2,5-dicarboxylic Acid: The benzoylamino anthraquinone is then coupled with thiophene-2,5-dicarboxylic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of solvents to facilitate the reactions. The use of continuous flow reactors and automated synthesis systems can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(5-(benzoylamino)anthraquinon-1-yl)thiophene-2,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The anthraquinone moieties can be oxidized to form quinone derivatives.
Reduction: Reduction of the compound can lead to the formation of hydroquinone derivatives.
Substitution: The benzoylamino groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Substituted benzoylamino anthraquinone derivatives.
Scientific Research Applications
N,N’-Bis(5-(benzoylamino)anthraquinon-1-yl)thiophene-2,5-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of N,N’-Bis(5-(benzoylamino)anthraquinon-1-yl)thiophene-2,5-dicarboxamide involves its interaction with molecular targets such as enzymes and receptors. The anthraquinone moieties can intercalate into DNA, inhibiting the activity of topoisomerases and leading to the disruption of DNA replication and transcription. Additionally, the compound can generate reactive oxygen species (ROS), inducing oxidative stress and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Anthraquinone: A simpler structure with similar biological activities.
Benzoylamino Anthraquinone: Lacks the thiophene moiety but shares the benzoylamino and anthraquinone groups.
Thiophene-2,5-dicarboxamide: Contains the thiophene ring but lacks the anthraquinone moieties.
Uniqueness
N,N’-Bis(5-(benzoylamino)anthraquinon-1-yl)thiophene-2,5-dicarboxamide is unique due to the combination of anthraquinone and thiophene moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a multifunctional compound with applications in various scientific fields.
Properties
CAS No. |
89923-47-7 |
|---|---|
Molecular Formula |
C48H28N4O8S |
Molecular Weight |
820.8 g/mol |
IUPAC Name |
2-N,5-N-bis(5-benzamido-9,10-dioxoanthracen-1-yl)thiophene-2,5-dicarboxamide |
InChI |
InChI=1S/C48H28N4O8S/c53-41-29-17-9-21-33(39(29)43(55)27-15-7-19-31(37(27)41)49-45(57)25-11-3-1-4-12-25)51-47(59)35-23-24-36(61-35)48(60)52-34-22-10-18-30-40(34)44(56)28-16-8-20-32(38(28)42(30)54)50-46(58)26-13-5-2-6-14-26/h1-24H,(H,49,57)(H,50,58)(H,51,59)(H,52,60) |
InChI Key |
RNDNNQUALPYABR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC(=O)C5=CC=C(S5)C(=O)NC6=CC=CC7=C6C(=O)C8=C(C7=O)C(=CC=C8)NC(=O)C9=CC=CC=C9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



